molecular formula C28H44N2O5 B15007994 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide

3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)ethyl]propanamide

Cat. No.: B15007994
M. Wt: 488.7 g/mol
InChI Key: ZUTICAMNBRVSPO-UHFFFAOYSA-N
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Description

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE is a complex organic compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include multiple tert-butyl groups and hydroxyl functionalities, contributing to its stability and reactivity.

Properties

Molecular Formula

C28H44N2O5

Molecular Weight

488.7 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-3-yl)ethyl]propanamide

InChI

InChI=1S/C28H44N2O5/c1-25(2,3)20-17-19(18-21(23(20)32)26(4,5)6)11-12-22(31)29-15-16-30-24(33)35-28(27(30,7)34)13-9-8-10-14-28/h17-18,32,34H,8-16H2,1-7H3,(H,29,31)

InChI Key

ZUTICAMNBRVSPO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCCCC2)OC(=O)N1CCNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 3,5-di-tert-butylphenol with appropriate reagents to introduce the hydroxyl group at the para position.

    Amide Bond Formation: The hydroxyphenyl intermediate is then reacted with an appropriate amine derivative to form the amide bond, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related conditions.

    Industry: Utilized as an additive in various industrial processes to enhance product stability and performance.

Mechanism of Action

The mechanism of action of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE involves its interaction with molecular targets and pathways associated with oxidative stress. The compound’s hydroxyl groups play a crucial role in scavenging free radicals, thereby protecting cells and tissues from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONIC ACID: Known for its antioxidant properties.

    3,5-DI-TERT-BUTYL-4-HYDROXYACETOPHENONE: Used in similar applications but with different structural features.

Uniqueness

3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N-(2-{4-HYDROXY-4-METHYL-2-OXO-1-OXA-3-AZASPIRO[4.5]DECAN-3-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of structural elements, which confer enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust performance under various conditions.

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